
4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine, commonly known as BPO-27, is a chemical compound that has gained attention in the scientific community due to its potential use as a drug candidate for the treatment of cancer. BPO-27 belongs to the class of oxazole derivatives and has been found to exhibit promising anti-proliferative activity against various types of cancer cells.
Scientific Research Applications
Synthesis and Characterization
Sulfonamide-derived ligands, including compounds structurally related to 4-((4-bromophenyl)sulfonyl)-N-methyl-2-phenyloxazol-5-amine, have been synthesized and characterized, revealing insights into their bonding, structure, and octahedral geometry through various physical, spectral, and analytical methods. X-ray diffraction further elucidated their structure, providing a foundation for understanding their properties and potential applications (Chohan & Shad, 2011).
Biological Evaluation
The biological activities of sulfonamide-derived ligands and their metal complexes have been assessed, demonstrating moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against several fungal strains. This evaluation suggests potential applications in developing antimicrobial agents (Chohan & Shad, 2011).
Antimicrobial Potential
Novel compounds incorporating the 4-((4-bromophenyl)sulfonyl)phenyl moiety have shown promising potential as antimicrobial agents, particularly against Gram-positive pathogens and biofilm-associated infections caused by Enterococcus faecium. This research highlights the importance of structural design in developing effective antimicrobial strategies (Apostol et al., 2022).
Chemical Transformations and Reactivity
Studies on chemical transformations have shown the reactivity of related sulfonamide compounds with various chemical agents, leading to the synthesis of diverse derivatives. These transformations include alkylation, halogenation, and reactions with nucleophiles, showcasing the versatility of these compounds in chemical synthesis (Davydova et al., 2015).
Application in Dye Treatment
Sulfonated aromatic diamine monomers, structurally related to the compound of interest, have been used in the synthesis of thin-film composite nanofiltration membranes for dye treatment. These membranes have shown improved water flux and dye rejection capabilities, illustrating the application of such compounds in environmental remediation and water purification processes (Liu et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Mode of Action
The lipophilic character of the compound, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Biochemical Pathways
It’s known that similar compounds can interfere with the formation of bacterial biofilms, which are a major factor in the resistance of bacteria to antibiotics .
Pharmacokinetics
The lipophilic nature of the compound suggests that it may have good absorption and distribution characteristics .
Result of Action
The compound has shown promising results in antimicrobial activity, antioxidant effect, and toxicity assays . It has been suggested as a potential candidate for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Future Directions
properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-N-methyl-2-phenyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c1-18-15-16(19-14(22-15)11-5-3-2-4-6-11)23(20,21)13-9-7-12(17)8-10-13/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWAUBWNJZMADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

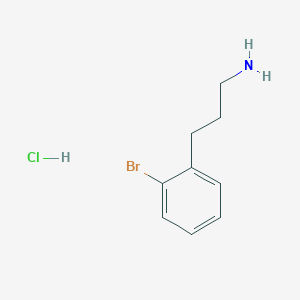
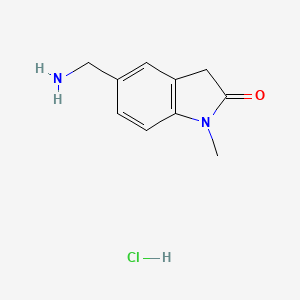
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)
![N-cyclopropyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497277.png)

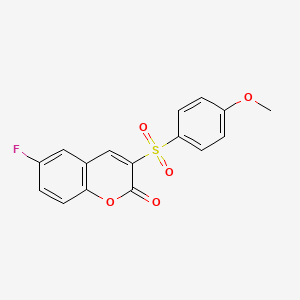
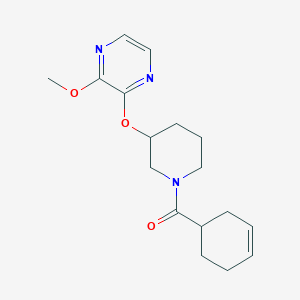

![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)

![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)
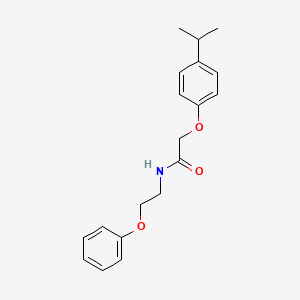
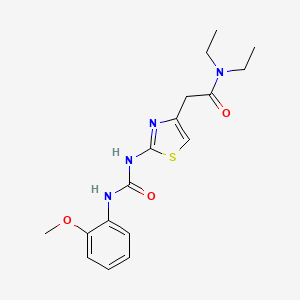
![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/no-structure.png)